2-Methyl-5-nitro-4-(pyrrolidin-1-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-nitro-4-(pyrrolidin-1-yl)benzoic acid is a complex organic compound featuring a benzoic acid core substituted with a methyl group, a nitro group, and a pyrrolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-nitro-4-(pyrrolidin-1-yl)benzoic acid typically involves multi-step organic reactions. One common approach is the nitration of 2-methylbenzoic acid to introduce the nitro group, followed by the introduction of the pyrrolidinyl group through nucleophilic substitution. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often involving automated systems and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-nitro-4-(pyrrolidin-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyrrolidinyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-Methyl-5-amino-4-(pyrrolidin-1-yl)benzoic acid.
Scientific Research Applications
2-Methyl-5-nitro-4-(pyrrolidin-1-yl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-5-nitro-4-(pyrrolidin-1-yl)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the pyrrolidinyl group can enhance binding affinity to specific proteins. These interactions can modulate biological pathways and lead to various therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-nitrobenzoic acid: Lacks the pyrrolidinyl group, which may reduce its binding affinity and specificity.
4-(Pyrrolidin-1-yl)benzoic acid: Lacks the nitro and methyl groups, which can affect its reactivity and biological activity.
2-Methyl-4-(pyrrolidin-1-yl)benzoic acid: Lacks the nitro group, which can alter its redox properties.
Uniqueness
2-Methyl-5-nitro-4-(pyrrolidin-1-yl)benzoic acid is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the nitro group allows for redox activity, while the pyrrolidinyl group enhances binding interactions, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-methyl-5-nitro-4-pyrrolidin-1-ylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c1-8-6-10(13-4-2-3-5-13)11(14(17)18)7-9(8)12(15)16/h6-7H,2-5H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMMGLENMHPZDEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])N2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.